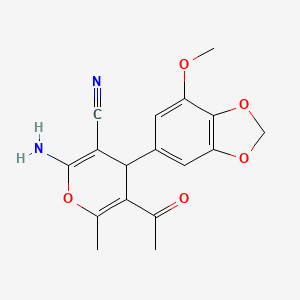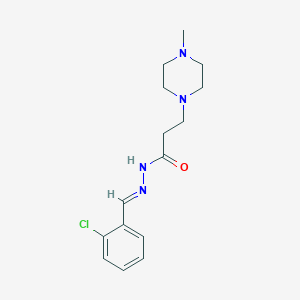
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
説明
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as CPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPH is a hydrazide derivative that possesses a unique structure, making it a promising candidate for drug development.
作用機序
The mechanism of action of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various physiological processes. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 in various cell types. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide also has some limitations, such as its poor solubility in water and some organic solvents, which can limit its bioavailability and efficacy in certain applications. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide also has limited information available on its pharmacokinetics and pharmacodynamics, which can limit its clinical translation.
将来の方向性
There are several future directions for the research and development of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in vivo to better understand its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide and to identify its molecular targets. Finally, the potential applications of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in other fields, such as agriculture and material science, should also be explored.
科学的研究の応用
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been used as a plant growth regulator to improve crop yield and quality. In material science, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been used as a precursor for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c1-19-8-10-20(11-9-19)7-6-15(21)18-17-12-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,18,21)/b17-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLXGRVPEFYWOA-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



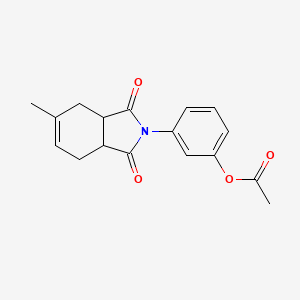
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3834094.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
![N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834109.png)
![4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834112.png)
![1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3834114.png)
![6-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]hexanoic acid](/img/structure/B3834122.png)

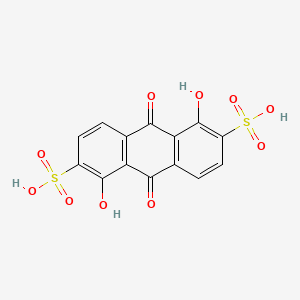
![4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid](/img/structure/B3834153.png)
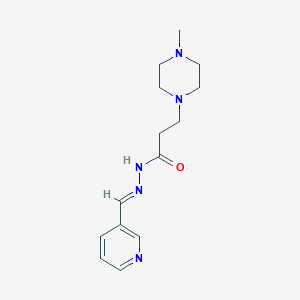

![[2-propoxy-5-(3-pyridinyl)phenyl]methanol](/img/structure/B3834172.png)
